molecular formula C7H6ClF2N B2900975 3-(Chlorodifluoromethyl)aniline CAS No. 35199-72-5

3-(Chlorodifluoromethyl)aniline

Cat. No.: B2900975
CAS No.: 35199-72-5
M. Wt: 177.58
InChI Key: BOOUDHLDGVRDJY-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₅ClF₂N. It features a chlorodifluoromethyl (-CF₂Cl) substituent at the meta position of the aniline ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its application in preparing nicotinic acid derivatives (Stage 2018.3, ). Its structural uniqueness arises from the electron-withdrawing effects of the -CF₂Cl group, which influence its reactivity in electrophilic substitution and coupling reactions.

Properties

IUPAC Name

3-[chloro(difluoro)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUDHLDGVRDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35199-72-5
Record name 3-(chlorodifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)aniline typically involves the introduction of the chloro(difluoro)methyl group onto the aniline ring. One common method is through the reaction of aniline with chloro(difluoromethyl) reagents under controlled conditions. The reaction may require the presence of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and isolation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorodifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Chlorodifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)aniline involves its interaction with specific molecular targets. The chloro(difluoro)methyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

To contextualize its properties, 3-(Chlorodifluoromethyl)aniline is compared to structurally related aniline derivatives, including 3-(Trifluoromethyl)aniline , 3-Chloroaniline , 3,4-Dichloroaniline , and 4-(3-Chlorophenyl)aniline . Key differences in substituent effects, physicochemical properties, and applications are outlined below.

Structural and Electronic Properties
Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound -CF₂Cl (meta) C₇H₅ClF₂N 196.57 Strong electron-withdrawing (-I, -σ)
3-(Trifluoromethyl)aniline -CF₃ (meta) C₇H₆F₃N 175.12 Very strong -I/-σ (more than -CF₂Cl)
3-Chloroaniline -Cl (meta) C₆H₆ClN 127.57 Moderate -I, weak +M resonance
3,4-Dichloroaniline -Cl (meta and para) C₆H₅Cl₂N 162.02 Enhanced -I, steric hindrance
4-(3-Chlorophenyl)aniline Biphenyl-Cl (para) C₁₂H₁₀ClN 203.67 Extended conjugation, steric bulk

Key Observations :

  • The -CF₂Cl group in this compound provides less electron withdrawal than -CF₃ (3-(Trifluoromethyl)aniline) but more than a single -Cl (3-Chloroaniline) .
  • Biphenyl derivatives like 4-(3-Chlorophenyl)aniline exhibit extended π-conjugation, altering UV absorption and reactivity in coupling reactions .

Key Observations :

  • This compound’s -CF₂Cl group enhances para selectivity in coupling reactions compared to non-fluorinated analogs .
  • 3,4-Dichloroaniline’s environmental risk arises from microbial transformation to carcinogenic azobenzenes .

Key Observations :

  • Fluorinated anilines (e.g., 3-(Trifluoromethyl)aniline) pose significant inhalation risks (Category 1) due to HF release .
  • 3,4-Dichloroaniline’s environmental persistence and transformation into azobenzenes necessitate strict handling .

Biological Activity

3-(Chlorodifluoromethyl)aniline is an aromatic compound with the chemical formula C8_8H7_7ClF2_2N, classified under difluoromethylated anilines. This compound is of interest due to its unique electronic properties imparted by the chlorodifluoromethyl group, which can influence its biological interactions and potential therapeutic applications. Despite limited direct studies on this specific compound, insights can be drawn from related difluoromethylated compounds and their biological activities.

The presence of both chlorine and difluoromethyl groups significantly affects the compound's reactivity and solubility. These properties are crucial for understanding how this compound interacts with biological systems.

PropertyValue
Molecular Weight188.59 g/mol
Boiling Point135-140 °C
Solubility in WaterLow
LogP3.5

Enzymatic Interactions

Research suggests that difluoromethylated compounds can inhibit various enzymes or interact with cellular receptors, potentially leading to therapeutic effects. For example, studies have indicated that similar compounds may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Toxicity Studies

Toxicological assessments have shown that chlorinated anilines, including this compound, exhibit varying degrees of toxicity towards aquatic organisms. The compound's acute toxicity classification indicates it poses risks to both human health and environmental safety .

  • Acute Toxicity Levels :
    • Inhalation : Toxic (Category 2)
    • Dermal : Toxic (Category 3)
    • Oral : Toxic (Category 3)

Case Studies

Several studies have highlighted the environmental impact and degradation pathways of chlorinated anilines, which provide indirect insights into the biological activity of this compound:

  • Biodegradation by Microbial Strains :
    • A study demonstrated that specific bacterial strains could effectively degrade chlorinated anilines in wastewater treatment systems. For instance, Comamonas testosteroni has been shown to enhance biofilm formation and biodegradation efficiency when exposed to chlorinated aromatic compounds .
  • Microbial Community Dynamics :
    • Research on microbial community responses to low concentrations of chlorinated anilines revealed significant shifts in community structure and function, indicating that these compounds can disrupt microbial ecosystems .

Potential Therapeutic Applications

The unique structure of this compound may confer advantages in drug design, particularly in targeting specific proteins involved in disease processes. For example, compounds with similar difluoromethyl groups have been explored for their ability to bind effectively to protein targets involved in cancer and neurodegenerative diseases .

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